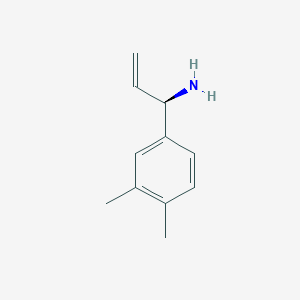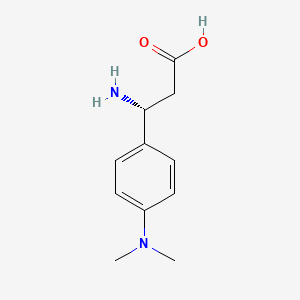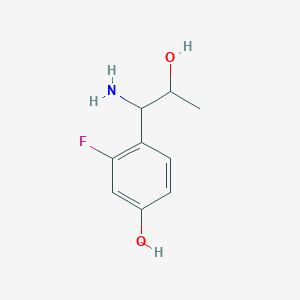![molecular formula C14H23NO5 B13054041 2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid CAS No. 2177266-09-8](/img/structure/B13054041.png)
2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid is a complex organic compound with a unique structure It features a hexahydro-furo-pyridinyl ring system, which is a fused bicyclic structure, and an acetic acid moiety
Métodos De Preparación
The synthesis of 2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid typically involves multiple steps. The synthetic route often starts with the preparation of the hexahydro-furo-pyridinyl core, followed by the introduction of the acetic acid moiety. Reaction conditions may include the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to protect reactive amine functionalities during the synthesis. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the pyridinyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Aplicaciones Científicas De Investigación
2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hexahydro-furo-pyridinyl ring system may mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds include other hexahydro-furo-pyridinyl derivatives and acetic acid derivatives. Compared to these compounds, 2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid is unique due to its specific substitution pattern and the presence of the Boc protecting group. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
2177266-09-8 |
|---|---|
Fórmula molecular |
C14H23NO5 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-5-4-10-9(7-15)8-19-11(10)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11+/m1/s1 |
Clave InChI |
ZCTMOLTVGPBKNK-MXWKQRLJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CO[C@H]2CC(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2C(C1)COC2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



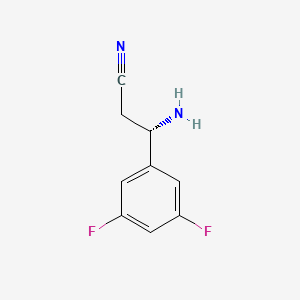
![N,N-Dimethyl-6-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-amine](/img/structure/B13053968.png)
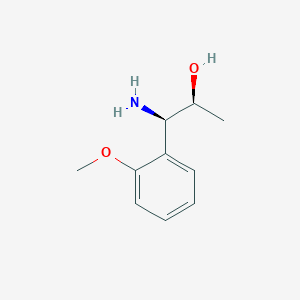

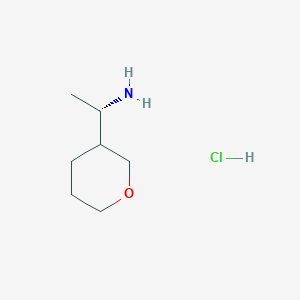
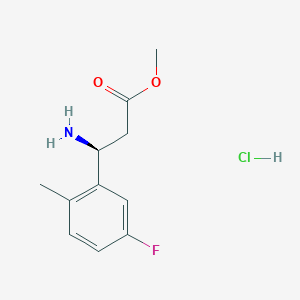
![Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13054004.png)
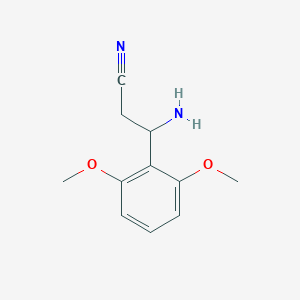

![(1R)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13054026.png)
